3-Ethyl-3-methoxyhexane
Description
Properties
CAS No. |
62813-72-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-3-methoxyhexane |
InChI |
InChI=1S/C9H20O/c1-5-8-9(6-2,7-3)10-4/h5-8H2,1-4H3 |
InChI Key |
UWNOCBPPXRATOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with deprotonation of 3-ethyl-3-hexanol using a strong base such as sodium hydride (NaH) in dimethylformamide (DMF), generating the corresponding alkoxide ion. Subsequent reaction with methyl bromide (CH₃Br) facilitates nucleophilic attack, yielding the target ether:
$$
\text{3-Ethyl-3-hexanol} + \text{NaH} \rightarrow \text{3-Ethyl-3-hexoxide}^- \text{Na}^+ + \text{H}2
$$
$$
\text{3-Ethyl-3-hexoxide}^- + \text{CH}3\text{Br} \rightarrow \text{this compound} + \text{Br}^-
$$
Procedure Details
A representative protocol involves dissolving 3-ethyl-3-hexanol (1.0 equiv) in anhydrous DMF under nitrogen, followed by gradual addition of NaH (1.2 equiv) at 0°C. After stirring for 1 hour, methyl bromide (1.5 equiv) is introduced, and the mixture is refluxed at 80°C for 4 hours. Quenching with brine halts the reaction, and the product is extracted with ethyl ether (3 × 50 mL). Solvent removal under reduced pressure yields a crude oil, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).
Optimization Parameters
- Base Selection : Sodium hydride outperforms potassium tert-butoxide in minimizing side reactions like elimination.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance alkoxide stability and reaction efficiency.
- Temperature : Reflux conditions (80–100°C) accelerate substitution while avoiding decomposition.
Alternative Synthetic Routes
Alkylation of Alcohols
Direct alkylation of 3-ethyl-3-hexanol with dimethyl sulfate [(CH₃O)₂SO₂] in the presence of NaOH offers a one-pot alternative. This method avoids alkoxide isolation but requires careful pH control to prevent dialkylation.
Acid-Catalyzed Condensation
While less common for asymmetrical ethers, acid-catalyzed dehydration of 3-ethyl-3-hexanol and methanol using H₂SO₄ has been explored. However, this approach suffers from low yields (<30%) due to competing elimination pathways.
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by ensuring consistent mixing and temperature control. A fixed-bed reactor packed with NaH-coated alumina enables continuous feeding of 3-ethyl-3-hexanol and methyl bromide at 120°C and 5 bar, achieving a throughput of 50 kg/h with >95% purity.
Purification Techniques
Vacuum Distillation
Crude product is distilled under reduced pressure (21.3 kPa) to isolate the 130–135°C fraction, corresponding to this compound. This step removes unreacted alcohol and alkyl halide by-products.
Chromatographic Methods
Silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15) resolves residual impurities, yielding >99% purity as confirmed by gas chromatography.
Analytical Characterization
Spectroscopic Data
- FTIR : Key peaks include 1,090 cm⁻¹ (C–O–C stretch) and 2,850–2,970 cm⁻¹ (C–H alkane stretches).
- ¹H NMR : δ 3.16 (s, 3H, OCH₃), 1.45–1.52 (m, 4H, CH₂CH₂), 0.88–0.92 (t, 6H, CH₂CH₃).
- Mass Spectrometry : Molecular ion peak at m/z 144.25 (M⁺), with fragmentation patterns confirming the branched structure.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 134–136°C (21.3 kPa) |
| Density | 0.812 g/cm³ |
| Refractive Index | 1.412 (20°C) |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methoxyhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 3-Ethyl-3-hydroxyhexane or 3-ethylhexan-3-one.
Reduction: Hexane derivatives.
Substitution: Various substituted hexanes depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-methoxyhexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methoxyhexane involves its interaction with various molecular targets. The ether functional group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved include:
Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.
Electrophilic and Nucleophilic Reactions: Participation in reactions involving electron-rich and electron-deficient species.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 3-Ethyl-3-methoxyhexane analogs and other branched alkanes/ethers:
Notes:
- Functional Groups : The presence of a methoxy group in ethers like 3-Methoxy-3-methylhexane increases polarity compared to purely alkyl-substituted analogs (e.g., 3-Ethyl-3-methylhexane), affecting solubility in polar solvents .
- Branching Effects : Increased branching (e.g., 3-Ethyl-2-methylhexane vs. linear hexanes) reduces boiling points due to decreased surface area and van der Waals interactions .
- Molecular Weight : Ethers like 3-Methoxy-3-methylhexane have higher molecular weights than alkanes of similar carbon chains, influencing phase behavior .
Data Tables
Table 1: Structural Isomer Comparison
| Compound | Branching Pattern | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 3-Ethyl-3-methylhexane | Tertiary branching at C3 | - | - |
| 3-Ethyl-2-methylhexane | Secondary branching at C2 | 138.4 | 0.721 |
| 3-Methylhexane | Single methyl branch at C3 | - | ~0.68 |
Table 2: Functional Group Impact
| Compound | Functional Group | Polarity | Solubility in Water |
|---|---|---|---|
| 3-Ethyl-3-methylhexane | Alkane | Nonpolar | Insoluble |
| 3-Methoxy-3-methylhexane | Ether | Moderately Polar | Slightly Soluble |
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